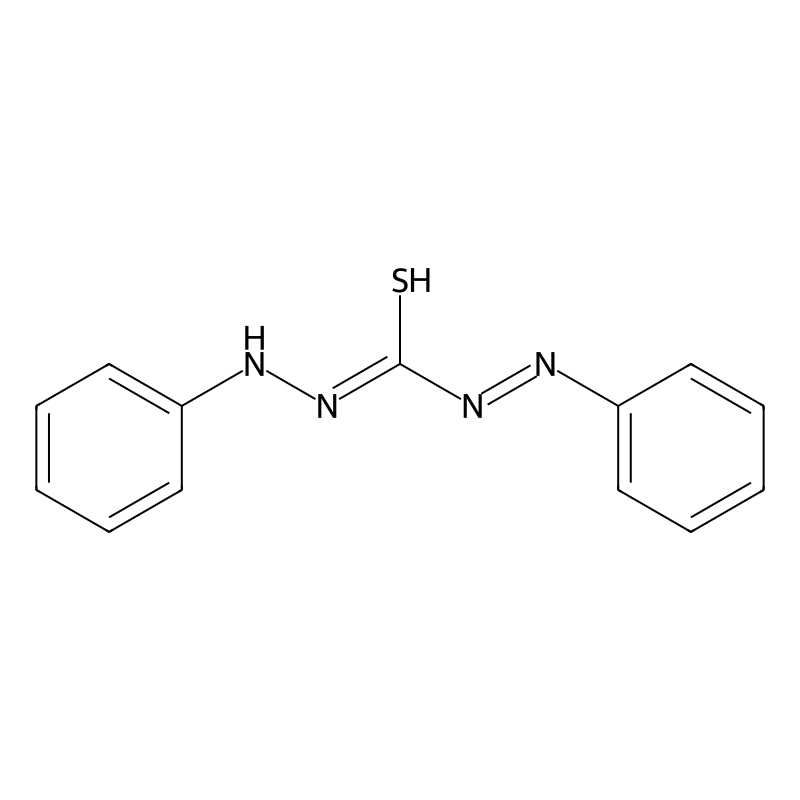Dithizone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Detection and Quantification of Metals:
- Dithizone forms intensely colored complexes with specific metal ions, including lead, mercury, copper, and zinc. This property makes it a valuable tool for identifying and measuring trace amounts of these metals in various samples.
- The colored complexes can be extracted into organic solvents and analyzed using techniques like spectrophotometry, allowing for highly sensitive and selective detection of target metals.
Preconcentration of Metals:
- Dithizone's ability to form stable complexes with metals can be utilized for preconcentration purposes. This technique involves extracting the desired metals from diluted solutions into an organic phase containing dithizone.
- Subsequently, the concentrated metal-dithizone complexes can be back-extracted into a smaller volume, significantly increasing the sensitivity of subsequent analytical methods. This preconcentration step plays a crucial role in analyzing trace metals in environmental samples like water and soil, where their natural abundance is often very low.
Separation of Metals:
- Dithizone's selectivity towards specific metals can be exploited for their separation from complex mixtures. By adjusting factors like pH and using masking agents, researchers can selectively complex and extract target metals with dithizone, leaving behind unwanted elements in the original solution. This separation capability proves valuable in various research applications, such as isolating specific metal ions from biological samples for further analysis.
Synthesis of Functional Materials:
- Recent research has explored the potential of dithizone in the synthesis of novel functional materials. Its unique chemical structure allows it to interact with various substrates and participate in the formation of specific materials.
- For example, studies have shown the use of dithizone in modifying graphene oxide to enhance its adsorption capacity for environmental remediation applications. Additionally, dithizone can be incorporated into the synthesis of catalysts for specific chemical reactions.
Historical Significance:
- Dithizone played a significant role in the development of analytical chemistry in the mid-20th century. Its introduction by Hellmuth Fischer revolutionized the detection and quantification of trace metals, impacting various scientific fields, including environmental monitoring, material science, and biological research.
Dithizone, also known as diphenyl thiocarbazone, is a sulfur-containing organic compound with the molecular formula . This compound is characterized by its ability to act as a chelating agent, forming stable complexes with various metal ions, particularly toxic heavy metals like lead, mercury, and thallium. Dithizone is notable for its use in analytical chemistry as an indicator for the presence of zinc ions, where it produces a distinct color change upon binding .
In this reaction, the dithizone molecule binds to zinc ions, leading to a visible color change that is used for qualitative analysis . Additionally, dithizone can undergo oxidation and reduction reactions, which are important for its applications in electrochemical studies .
Dithizone has several important applications:
- Analytical Chemistry: Used as an indicator for detecting zinc ions and other heavy metals.
- Biological Research: Employed in staining pancreatic islet cells for diabetes research.
- Environmental Science: Acts as a chelating agent for heavy metal analysis and remediation efforts.
Its ability to form stable complexes makes it valuable in various fields requiring metal ion detection and quantification .
Studies have shown that dithizone interacts effectively with various metal ions beyond zinc, including copper(II), lead(II), and mercury(II). These interactions often result in significant color changes that can be quantitatively analyzed. For instance, dithizone forms distinct complexes with copper(II) ions that can be used in environmental monitoring and toxicology assessments .
Dithizone shares similarities with several other compounds known for their chelating properties. Below are some comparable compounds along with their unique features:
| Compound | Formula | Unique Features |
|---|---|---|
| Thiosemicarbazone | C₃H₈N₂S | Used in medicinal chemistry; exhibits antitumor properties. |
| 2,3-Diphenyl-5-thiazoline | C₁₄H₁₁N₃S | Known for its application in organic synthesis; less selective than dithizone. |
| 1,10-Phenanthroline | C₁₂H₈N₂ | A strong chelator used primarily for iron detection; forms stable complexes but lacks specificity compared to dithizone. |
Dithizone's specificity for certain metal ions and its application in biological systems distinguish it from these similar compounds .
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Pictograms

Irritant
Other CAS
60-10-6






